1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)propan-1-one
Description
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Properties
CAS No. |
825633-15-6 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(7-phenylpyrazolo[5,1-c][1,2,4]triazin-3-yl)propan-1-one |
InChI |
InChI=1S/C14H12N4O/c1-2-13(19)12-9-18-14(16-15-12)8-11(17-18)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
WXCMEXAUXVUVTH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CN2C(=CC(=N2)C3=CC=CC=C3)N=N1 |
Origin of Product |
United States |
Biological Activity
1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, antiproliferative effects, and associated mechanisms of action.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[5,1-c][1,2,4]triazines, which are known for their diverse biological activities. The molecular formula of 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one is , and its structure can be visualized as follows:
Synthesis
The synthesis of 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one typically involves multi-step reactions starting from readily available pyrazole derivatives. Various methods have been documented for synthesizing similar compounds with modifications to enhance yield and purity.
Antiproliferative Effects
Numerous studies have demonstrated the antiproliferative activity of 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
| K562 (Leukemia) | 12.3 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 8.7 | Disruption of microtubule dynamics |
The compound has shown promising results in inducing apoptosis through the activation of caspases and poly(ADP-ribose) polymerase (PARP), which are critical pathways in programmed cell death.
The biological activity of this compound can be attributed to several key mechanisms:
- Apoptosis Induction : The compound activates caspases leading to apoptotic cell death. Studies indicate that it significantly increases the levels of cleaved PARP and caspase-3 in treated cells.
- Cell Cycle Arrest : Research indicates that treatment with this compound results in G2/M phase arrest in cancer cells. This is associated with the downregulation of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
- Inhibition of Proliferation Markers : The expression levels of proliferating cell nuclear antigen (PCNA) are reduced upon treatment with this compound, indicating a decrease in DNA replication activity.
Case Studies
Several case studies highlight the efficacy of 1-(7-Phenylpyrazolo[5,1-c][1,2,4]triazine-3-yl)propan-1-one:
- Study on MCF-7 Cells : A recent study demonstrated that treatment with the compound at concentrations ranging from 0 to 20 µM resulted in a dose-dependent decrease in cell viability over 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations.
- K562 Cell Line Investigation : In another study focused on K562 cells, the compound inhibited proliferation by approximately 70% at an IC50 value of 12.3 µM. The mechanism was attributed to G2/M phase arrest and subsequent apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
